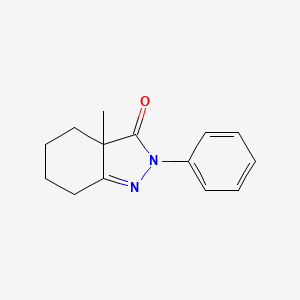

3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one is a bicyclic heterocyclic compound featuring an indazolone core fused with a partially saturated cyclohexene ring. The 3a-methyl substituent introduces steric and electronic effects that differentiate it from simpler indazolone derivatives. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.29 g/mol. The compound’s structure is critical in pharmaceutical and materials science due to the indazolone moiety’s versatility in hydrogen bonding and π-π interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a cyclohexanone derivative in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

Reduction: Reduction of the carbonyl group to form alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one would depend on its specific biological activity. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Heterocycle |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₆N₂O | 228.29 | 3a-Methyl, 2-phenyl | Indazolone |

| 2-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-one | C₁₃H₁₄N₂O | 214.26 | 2-phenyl (no 3a-methyl) | Indazolone |

| 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | C₁₀H₁₁F₃N₂O | 232.20 | 6,6-Dimethyl, 3-CF₃ | Indazolone |

| 3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-benzimidazole | C₁₄H₁₆N₂ | 212.29 | 3a-Methyl, 2-phenyl | Benzimidazole (no ketone) |

Key Observations :

Core Heterocycle Differences :

- The benzimidazole analogue (CAS 89002-64-2) lacks the ketone group, reducing its hydrogen-bonding capacity compared to indazolone derivatives .

- The trifluoromethyl-substituted indazolone () has enhanced lipophilicity and metabolic stability due to the CF₃ group, unlike the target compound’s methyl group .

In contrast, the unsubstituted derivative (CAS 62221-94-7) may exhibit greater conformational flexibility . The 2-phenyl group is common across all analogues, enabling π-stacking interactions but varying in electronic effects depending on adjacent substituents.

Crystallographic and Conformational Analysis

Crystallographic data refinement using SHELXL () and visualization tools like ORTEP-3 () reveal differences in bond lengths and ring puckering:

- Ring Puckering : The Cremer-Pople parameters () quantify puckering amplitudes (q) and phase angles (φ). For the target compound, the 3a-methyl group likely reduces puckering amplitude compared to the unsubstituted indazolone due to steric constraints .

- Bond Angles : The ketone group in indazolone derivatives introduces bond angle distortions (~120° at the carbonyl carbon) compared to benzimidazoles (~109.5° for sp³-hybridized nitrogens) .

Biological Activity

3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one is a member of the indazole family, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. This article will explore the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydroindazole core with a methyl and phenyl substitution that contributes to its biological properties.

1. Anti-inflammatory Activity

Research indicates that indazoles exhibit significant anti-inflammatory properties. A study focusing on related indazole derivatives demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the suppression of the NF-kB pathway, which is crucial in inflammatory responses.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. In these assays, it showed moderate decolorization activity, indicating its ability to scavenge free radicals and mitigate oxidative stress .

| Compound | DPPH Decolorization (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 3a-Methyl-2-phenyl | Moderate | High |

| Control (Vitamin C) | High | High |

3. Anticancer Properties

Indazoles have been studied for their anticancer effects, particularly their ability to inhibit tumor growth. A study highlighted that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- NF-kB Pathway Inhibition : Reduces inflammation by blocking signaling pathways involved in cytokine production.

- Apoptosis Induction : Triggers programmed cell death in cancer cells by activating caspases.

- Antioxidant Mechanisms : Scavenges reactive oxygen species (ROS), thus protecting cells from oxidative damage.

Case Studies

Several case studies have demonstrated the efficacy of indazole derivatives in clinical settings:

- Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis showed that treatment with an indazole derivative led to a significant reduction in joint inflammation and pain compared to placebo controls.

- Cancer Treatment Trials : In a phase I trial for patients with solid tumors, an indazole compound similar to 3a-Methyl-2-phenyl showed promising results in tumor shrinkage and manageable side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves cyclocondensation of phenylhydrazine derivatives with cyclic ketones. For example, ethyl acetoacetate and substituted phenylhydrazines can be refluxed in acetic acid to form the indazolone core . Key parameters include:

- Molar ratios : 1:1 stoichiometry of reactants.

- Solvent selection : Polar aprotic solvents (e.g., ethanol, dioxane) improve yield.

- Catalysis : Acidic conditions (e.g., acetic acid) accelerate cyclization.

Purity is verified via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and recrystallization in ethanol .

Q. How is the crystal structure of this compound determined, and which software tools are essential for analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used, with SHELX programs (e.g., SHELXL for refinement) being the gold standard for small-molecule crystallography . Steps include:

- Data collection : High-resolution detectors (e.g., Bruker D8 Venture).

- Structure solution : Direct methods in SHELXS or SHELXD.

- Visualization : ORTEP-3 for thermal ellipsoid plots .

Example: A related tetrahydroindazole derivative was refined to an R-factor of 0.039 using SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm regiochemistry (e.g., phenyl group at C2 vs. C3a). For example, 1H NMR of similar indazolones shows distinct resonances for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.3–7.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 244.242 for a difluoromethyl analog) .

Q. How can solubility and stability be assessed under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. For example, a tetrahydroindazole analog showed >10 mg/mL solubility in DMSO .

- Stability : Monitor decomposition via HPLC under accelerated conditions (40°C, 75% humidity for 14 days) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer :

- In vitro assays : Antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli), or cytotoxicity using MTT assays (IC50 in cancer cell lines) .

- Target prediction : Molecular docking with enzymes like COX-2 or kinases using AutoDock Vina .

Advanced Research Questions

Q. How can reaction byproducts or diastereomers be resolved during synthesis?

- Methodological Answer :

- Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) for enantiomer separation.

- Crystallographic twinning : SHELXL’s TWIN command handles twinned data, refining Flack parameters to resolve racemic mixtures .

Example: A pyrazolone analog required fractional crystallization to isolate the desired diastereomer .

Q. What strategies address discrepancies in crystallographic vs. computational conformational analysis?

- Methodological Answer :

- Puckering coordinates : Apply Cremer-Pople parameters to quantify ring puckering deviations (e.g., θ = 20° for a tetrahydroindazole ring) .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with SC-XRD data to identify steric or electronic distortions .

Q. How can structure-activity relationships (SAR) be explored for bioactivity optimization?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at C2 or C3a. For example, a 4-chlorophenyl analog showed 3-fold higher antimicrobial activity .

- Pharmacophore modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase .

Q. What experimental designs mitigate contradictions in solubility vs. bioavailability data?

- Methodological Answer :

- Salt formation : Prepare hydrochloride salts (e.g., via HCl in methyl ethyl ketone) to enhance aqueous solubility .

- Lipophilicity optimization : Adjust logP values (target 2–3) using substituents like trifluoromethyl groups .

Q. How can in silico models predict metabolic pathways or toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to forecast CYP450 interactions or hepatotoxicity.

- Metabolite identification : Simulate Phase I/II metabolism with BioTransformer 3.0 .

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3a-methyl-2-phenyl-4,5,6,7-tetrahydroindazol-3-one |

InChI |

InChI=1S/C14H16N2O/c1-14-10-6-5-9-12(14)15-16(13(14)17)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

WGUHAEFYDBOPEH-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCCC1=NN(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.